Compound Description: SR144528 is a cannabinoid CB2 receptor antagonist with subnanomolar affinity. [] Research on this compound focuses on understanding its binding site interactions and identifying its primary interaction site at CB2. [] Studies revealed the critical role of the amide functional group and aromatic stacking interactions in SR144528's affinity and efficacy. []
Compound Description: This compound is a monomethyl regioisomer that was not successfully obtained in a study exploring the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl) urea with methyl iodide. [] The inability to synthesize this specific isomer suggests potential challenges in its formation, possibly due to stability issues. []
Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor. [] Studies on ZX-42 demonstrate its ability to induce apoptosis and protective autophagy in EML4-ALK positive lung cancer cell lines (H2228). []
Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. [] The presence of this impurity necessitates a sensitive and selective analytical method for its quantification, ensuring the safety and efficacy of Osimertinib mesylate. []
Compound Description: This compound is a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] It exhibits promising anticancer activity, particularly against non-small cell lung cancer (NSCLC), including brain metastases. []
Compound Description: This compound is an organic salt synthesized via a retro-Claisen reaction. [] Structural analysis reveals it adopts a layered structure stabilized by slipped π-stacking interactions and hydrogen bonding. [] The compound exhibits potential as a carbonic anhydrase I inhibitor based on druglikeness, ADMET properties, and molecular docking studies. []
Compound Description: This molecule is a potent PDGF receptor tyrosine kinase inhibitor. [] It shows therapeutic potential against angiotensin II-induced diseases, particularly hypertension. [, ]
Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor, highlighted for its potential in combination therapy with antihypertensive agents. [] It demonstrates synergistic effects when co-administered with drugs like aldosterone antagonists and angiotensin receptor blockers. []
Compound Description: This series of compounds was synthesized by a condensation reaction between 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [] While specific biological activities weren't detailed, their synthesis contributes to expanding chemical diversity and exploring novel structures for potential medicinal chemistry applications.
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity. [] They were prepared through a multistep synthesis involving a Biginelli reaction, followed by cyclization and condensation reactions. [] The study demonstrated the potential of these derivatives as antioxidants, highlighting their therapeutic relevance.
Compound Description: LY3009120 is a pan-RAF inhibitor designed to overcome limitations of previous RAF inhibitors, particularly paradoxical MAPK pathway activation. [] It demonstrates activity against both BRAF V600E mutant and wild-type RAF, offering therapeutic potential for patients with RAS mutant cancers. []
Compound Description: This series of compounds was designed based on molecular modeling studies targeting tumor necrosis factor alpha converting enzyme (TACE). [] QSAR studies highlighted the importance of urea and thiourea groups, along with specific substitutions, for enhancing their cytotoxic effects. []
Compound Description: This group of ureas represents a novel series of compounds synthesized and characterized for their potential biological activity. []
Compound Description: This set of carboxamides represents another series of novel compounds explored for their potential biological activities. []
Compound Description: Similar to the previously mentioned ureas, this series represents further exploration of structural diversity within a medicinal chemistry campaign. [] Their synthesis and characterization contribute to expanding the chemical space investigated for potential biological applications.
Compound Description: This series of carboxamides shares structural similarities with the previously described set, further contributing to the exploration of novel chemical space. [] Their synthesis and characterization add to the diversity of compounds investigated for potential therapeutic applications.
Compound Description: This set of compounds includes both chromone and pyrazole derivatives synthesized from 2-Acetyl-4-Chloro-5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate. [] The synthesized compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: This series of compounds was developed as potential antiproliferative agents. [] One notable compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), exhibited potent activity against A549, HCT-116, and PC-3 cancer cell lines. [] Compound 7i induced apoptosis and arrested the cell cycle at the G1 phase in A549 cells. []
Compound Description: This set of compounds includes both formylurea and formylthiourea derivatives, synthesized and evaluated for their acaricidal and herbicidal activities. [] While some compounds exhibited limited acaricidal activity, several showed promising herbicidal properties against Barnyard grass. []
(S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid and its salts
Compound Description: This compound, known as Telotristat etiprate, is a drug used for chronic diarrhea associated with carcinoid syndrome. [, , , , ] Research on this compound focuses on developing stable solid dosage forms to improve its therapeutic application. [, , , , ]
4-methylene-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide and its salts
Compound Description: This compound and its various salts demonstrate the significance of salt formation in drug development. [] The selection of appropriate salt forms can significantly impact a drug's solubility, stability, and bioavailability, ultimately influencing its therapeutic efficacy. []
Compound Description: This series of compounds was designed as IKK-beta inhibitors for treating cancer and inflammatory diseases. [] IKK-beta plays a critical role in the NF-κB pathway, involved in inflammatory and immune responses. [] Inhibiting IKK-beta offers a potential therapeutic strategy for various diseases associated with dysregulated NF-κB activity.
Compound Description: This series of compounds was designed as BRAF kinase inhibitors. [] BRAF mutations are implicated in various cancers, making it an attractive target for developing anticancer therapeutics. [] These compounds specifically target BRAF-mutant cancers, highlighting the importance of personalized medicine.
Compound Description: This compound represents a novel structure characterized by X-ray crystallography, providing insights into its three-dimensional conformation and potential intermolecular interactions. [] While its biological activity remains unexplored, its characterization contributes to understanding structure-property relationships.
Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide with superior efficacy compared to commercially available fungicides. [] It demonstrates excellent fungicidal activity against various plant pathogens, offering a promising solution for controlling fungal diseases in agriculture. []
Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors. [] They exhibit excellent fungicidal activity against various plant pathogens, exceeding the efficacy of some commercial fungicides. [] Their low phytotoxicity makes them promising candidates for agricultural applications.
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development.
Compound Description: This series of compounds exhibited antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. [] These findings highlight the potential of these derivatives as antifungal agents.
Compound Description: This compound, characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis, exhibited antiproliferative activity against HT-29, A549, and MKN45 cancer cell lines. [] Molecular docking studies suggested its potential as an inhibitor of PDB: 3D15. []
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Description: This series of compounds was synthesized and tested for their ability to inhibit adenosine deaminase (ADA). [] These derivatives, particularly the 2-arylalkyl derivatives, exhibited potent ADA inhibitory activity. []
Compound Description: This research involved the synthesis of a novel series of 1,3-oxazepine and 1,3-diazepine derivatives linked to an azetidine-2-one moiety. [] The synthesized compounds were characterized by various spectroscopic techniques.
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed to overcome resistance to first-generation EGFR tyrosine kinase inhibitors. []
Compound Description: AN-024 is synthesized through a multi-step process starting from 4-methyl-2-nitro-aniline. [] The process involves the formation of several intermediates before arriving at the final compound. []
Compound Description: Two specific diaryl derivatives of (4-cyano-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl)hydrazono-acetic acid ethyl ester were synthesized and characterized using NMR spectroscopy and X-ray crystallography. [] The study focused on understanding the structural features of these complex molecules, which were formed unexpectedly as a minor product during the synthesis of pyridazine derivatives. []
Compound Description: This series of compounds was designed and synthesized to investigate their potential as pesticidal agents, specifically insecticides and fungicides. [] Some of these compounds showed promising activity against diamondback moths and a broad spectrum of fungi. []
Compound Description: These compounds were developed as inhibitors of KDM5 histone demethylases, specifically targeting a non-catalytic cysteine residue near the active site. [] The acrylamide derivative, N71, was designed to form a covalent bond with Cys481, potentially leading to irreversible inhibition. []
Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists of the serotonin-3 (5-HT3) receptor. [] These compounds exhibited high binding affinity for the 5-HT3 receptor and showed potent antagonistic activity in vivo. []
N-aryl-N'-pyrimidin-4-yl Urea Derivatives
Compound Description: This class of compounds was optimized to develop potent and selective inhibitors of fibroblast growth factor receptor tyrosine kinases (FGFRs). [] One notable compound, 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398), demonstrated significant antitumor activity in preclinical models. []
Compound Description: AZD1480 is a potent Jak2 inhibitor developed for the treatment of myeloproliferative neoplasms. [] It demonstrates promising activity against Jak2 V617F mutant cells, highlighting its potential for targeted therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.